BenchChemオンラインストアへようこそ!

ARN-3236

SIK kinase family Kinase selectivity profiling SIK2-selective inhibition

ARN-3236 is a highly selective, orally bioavailable SIK2 inhibitor (IC50 <1 nM) with >21.6× selectivity over SIK1 and limited off-target activity against >456 kinases. Validated in 10 ovarian cancer cell lines (IC50 0.8–2.6 μM) and in vivo xenograft models (30–100 mg/kg/day p.o.) for paclitaxel sensitization, and in bleomycin-induced pulmonary fibrosis models. Choose ARN-3236 for definitive SIK2-specific phenotypic studies.

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
Cat. No. B605584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN-3236
SynonymsARN-3236;  ARN 3236;  ARN3236; 
Molecular FormulaC19H16N2O2S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CNC3=NC=CC(=C23)C4=CSC=C4)OC
InChIInChI=1S/C19H16N2O2S/c1-22-13-3-4-15(17(9-13)23-2)16-10-21-19-18(16)14(5-7-20-19)12-6-8-24-11-12/h3-11H,1-2H3,(H,20,21)
InChIKeyWEHOIIGXTMKVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine (ARN-3236): SIK2-Selective Inhibitor for Preclinical Oncology and Fibrosis Research


3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1613710-01-2), also known as ARN-3236, is a synthetic small-molecule ATP-competitive inhibitor belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) chemical class [1]. It is a selective inhibitor of salt-inducible kinase 2 (SIK2) with sub-nanomolar potency, claimed in patent WO2014093383 as Example 86 [2]. The compound exhibits oral bioavailability and has been validated in multiple independent studies for applications in ovarian cancer chemosensitization and pulmonary fibrosis attenuation .

Procurement Risk: Why Generic SIK Inhibitors Cannot Replace 3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine in SIK2-Driven Research


The SIK inhibitor landscape is characterized by highly divergent selectivity profiles across the three SIK isoforms (SIK1, SIK2, SIK3), each with distinct and sometimes opposing biological functions [1]. Compounds with similar nominal SIK2 inhibitory activity differ substantially in their off-target kinase inhibition spectrum, cellular potency, and in vivo pharmacokinetic properties . Substituting 3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine (ARN-3236) with pan-SIK inhibitors or SIK1-preferring agents fundamentally alters the biological interpretation: SIK2-specific functions in centrosome regulation, mitotic progression, and CREB-dependent transcriptional programs cannot be deconvoluted without a genuinely SIK2-selective tool [2]. The quantitative evidence below establishes the specific, measurable advantages that justify selecting ARN-3236 over closest analogs HG-9-91-01, YKL-05-099, and other in-class candidates.

ARN-3236 (3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine): Quantitative Differentiation from Competing SIK Inhibitors


SIK2 Selectivity Advantage: ARN-3236 vs. HG-9-91-01 – 22-Fold Differential in SIK1/SIK2 Inhibition Ratio

ARN-3236 and HG-9-91-01 exhibit fundamentally opposite selectivity profiles within the SIK kinase family. ARN-3236 demonstrates SIK2-preferring inhibition (IC50 <1 nM for SIK2; 21.63 nM for SIK1; 6.63 nM for SIK3), yielding a SIK1/SIK2 IC50 ratio of >21.6 . In contrast, HG-9-91-01 is SIK1-preferring (IC50 = 0.92 nM for SIK1; 6.6 nM for SIK2; 9.6 nM for SIK3), producing a SIK1/SIK2 IC50 ratio of approximately 0.14 . This represents a >150-fold inversion in the SIK1/SIK2 selectivity ratio between the two compounds. Additionally, ARN-3236 has been screened against a panel of >456 kinases and demonstrated high selectivity with only minimal off-target inhibition (LCK, NUAK2, SRPK1, VEGFR2 showing >80% inhibition only at 500 nM) [1].

SIK kinase family Kinase selectivity profiling SIK2-selective inhibition

Cellular SIK2 Inhibition: ARN-3236 vs. YKL-05-099 – 40-Fold Differential in SIK2 Potency

ARN-3236 demonstrates substantially greater biochemical potency against SIK2 compared to YKL-05-099, a commonly used reference SIK inhibitor. ARN-3236 inhibits SIK2 with IC50 <1 nM, whereas YKL-05-099 exhibits SIK2 IC50 of approximately 40 nM [1]. In cellular assays across a panel of 10 ovarian cancer cell lines, ARN-3236 inhibited growth with IC50 values ranging from 0.8 to 2.6 μM (72-hour incubation), and the observed antiproliferative activity was significantly inversely correlated with endogenous SIK2 protein expression (Pearson's r = -0.642, P = 0.03), confirming on-target SIK2-dependent mechanism [2]. ARN-3236 also suppressed cellular SIK2 activity by 58% at 1 μM in SKOv3-SIK2 cells after 48-hour treatment .

Ovarian cancer SIK2 cellular assay Antiproliferative activity

In Vivo Chemosensitization: ARN-3236 Enhances Paclitaxel Efficacy in Ovarian Cancer Xenografts

ARN-3236 is the first orally available SIK2 inhibitor validated in preclinical ovarian cancer models for chemosensitization [1]. In a panel of 10 ovarian cancer cell lines, ARN-3236 enhanced sensitivity to paclitaxel in 8 of 10 lines tested, with synergistic interaction observed in at least three cell lines [1]. In murine xenograft models, oral administration of ARN-3236 (30, 60, or 100 mg/kg/day) significantly sensitized SKOv3ip and OVCAR8 ovarian cancer xenografts to paclitaxel, demonstrating statistically significant combination benefit (P = 0.028 for SKOv3ip combination vs. paclitaxel alone) [1]. The mechanism involves ARN-3236-mediated uncoupling of the centrosome from the nucleus during interphase, blockade of centrosome separation in mitosis, prometaphase arrest, and induction of apoptotic cell death and tetraploidy, accompanied by inhibition of AKT phosphorylation and attenuation of survivin expression [1][2].

Ovarian cancer xenograft Paclitaxel sensitization Oral bioavailability

Defined Application as SIK2-Selective Comparator: ARN-3236 Completes HG-9-91-01 for SIK Isoform Deconvolution

ARN-3236 is explicitly positioned by authoritative sources as the SIK2-selective complement to HG-9-91-01 (SIK1-preferring) for probing SIK-mediated cellular signaling events . In a 2022 study on bleomycin-induced pulmonary fibrosis, ARN-3236 was used in parallel with SIK2 siRNA knockdown to confirm on-target anti-fibrotic effects via the CRTC2/CREB pathway [1]. ARN-3236 treatment prevented fibroblast differentiation and extracellular matrix expression in human fetal lung fibroblasts (HFLs) and significantly attenuated bleomycin-induced pulmonary fibrosis in mice in vivo [1]. Mechanistically, ARN-3236-mediated SIK2 inhibition resulted in dephosphorylation and nuclear translocation of CRTC2, where CRTC2 binds to CREB to promote CREB-dependent anti-fibrotic gene transcription [1]. This orthogonal validation approach (chemical probe + genetic knockdown) establishes ARN-3236 as a validated tool compound for SIK2-specific pathway interrogation.

SIK isoform deconvolution Chemical probe pair CRTC2/CREB signaling

Kinome-Wide Selectivity: ARN-3236 Exhibits >456-Kinase Panel Screening with Minimal Off-Target Activity

ARN-3236 has undergone comprehensive kinome-wide selectivity screening against a panel of >456 kinases, demonstrating high selectivity for SIK family members with minimal off-target kinase inhibition . At a screening concentration of 500 nM, ARN-3236 inhibited only a limited set of kinases by >80%, including LCK, NUAK2, SRPK1, and VEGFR2 [1]. This selectivity profile contrasts favorably with pan-SIK inhibitors such as GLPG3312 (IC50: SIK1 2.0 nM, SIK2 0.7 nM, SIK3 0.6 nM) and SIK-IN-4 (IC50: SIK1 1.2 nM, SIK2 0.9 nM, SIK3 1.8 nM), which exhibit more balanced pan-SIK inhibition and are therefore less suitable for SIK2-specific mechanistic studies [2][3]. The restricted off-target profile of ARN-3236, combined with its pronounced SIK2 selectivity (SIK1/SIK2 IC50 ratio >21.6), makes it the preferred tool for isolating SIK2-dependent phenotypes from broader SIK family functions.

Kinase selectivity profiling SIK2 selectivity Off-target kinase inhibition

Oral Bioavailability: ARN-3236 is the First Orally Available SIK2 Inhibitor Validated in Preclinical Oncology Models

ARN-3236 is distinguished as the first orally available SIK2 inhibitor evaluated in preclinical ovarian cancer models [1]. In murine xenograft studies, ARN-3236 was administered orally at 30, 60, and 100 mg/kg/day, demonstrating dose-dependent target engagement and therapeutic efficacy [1]. This oral bioavailability enables convenient chronic dosing regimens in long-term preclinical studies without the confounding stress and inflammatory responses associated with repeated intraperitoneal or intravenous administration. While pan-SIK inhibitors such as GLPG3312 and SIK-IN-4 exhibit oral activity [2][3], their balanced SIK1/2/3 inhibition precludes SIK2-specific conclusions. Among SIK2-selective inhibitors, ARN-3236 remains the only compound with peer-reviewed published validation of oral bioavailability and in vivo efficacy in multiple disease models (ovarian cancer chemosensitization and pulmonary fibrosis attenuation) [1][4].

Oral bioavailability SIK2 inhibitor Preclinical oncology

ARN-3236 (3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine): Optimal Application Scenarios for Scientific Procurement


SIK2-Specific Functional Studies Requiring Isoform Discrimination from SIK1

Investigators seeking to attribute biological phenotypes specifically to SIK2 rather than SIK1 or SIK3 should employ ARN-3236 due to its pronounced SIK2 selectivity (SIK1/SIK2 IC50 ratio >21.6) . This application is particularly critical for studying SIK2's unique roles in centrosome regulation, mitotic spindle formation, and CRTC2/CREB-dependent transcription, which are not redundantly governed by SIK1 [1]. ARN-3236 should be used in parallel with HG-9-91-01 (SIK1-preferring) as a complementary probe pair to deconvolute isoform-specific contributions . Experimental designs should include SIK2 siRNA or CRISPR knockout as orthogonal validation to confirm on-target effects [2].

Ovarian Cancer Chemosensitization Preclinical Studies with Oral Dosing Requirements

ARN-3236 is specifically indicated for preclinical studies evaluating SIK2 inhibition as a strategy to enhance paclitaxel sensitivity in ovarian cancer [1]. The compound has been validated across 10 ovarian cancer cell lines and in murine xenograft models, with combination benefit demonstrated at oral doses of 30-100 mg/kg/day [1]. Approximately 30% of high-grade serous ovarian cancers exhibit SIK2 overexpression, and ARN-3236 efficacy correlates inversely with endogenous SIK2 expression (Pearson's r = -0.642, P = 0.03), providing a potential biomarker-stratified patient selection rationale for translational studies [1].

Pulmonary Fibrosis and CRTC2/CREB Signaling Pathway Investigation

ARN-3236 has been independently validated as an anti-fibrotic agent in a bleomycin-induced pulmonary fibrosis mouse model [2]. SIK2 inhibition by ARN-3236 promotes CRTC2 dephosphorylation and nuclear translocation, where CRTC2 binding to CREB drives anti-fibrotic gene expression programs [2]. Researchers investigating fibroblast activation, myofibroblast differentiation, and extracellular matrix deposition in fibrotic diseases should select ARN-3236 based on its demonstrated in vivo efficacy and mechanistic validation in the SIK2-CRTC2-CREB signaling axis [2].

Kinase Selectivity Studies Requiring Minimal Off-Target Confounding

ARN-3236 is appropriate for experiments where kinome-wide selectivity is paramount to interpretation. With screening data against >456 kinases confirming limited off-target inhibition (LCK, NUAK2, SRPK1, VEGFR2 inhibited >80% only at 500 nM), ARN-3236 provides a cleaner pharmacological tool than pan-SIK inhibitors [3]. This selectivity profile is particularly valuable for phosphoproteomics, transcriptomics, or functional genomic screens where off-target kinase inhibition could produce misleading pathway enrichment results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN-3236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.